N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-methylbenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-methylbenzamide typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reaction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents like sodium borohydride, and nucleophiles like trimethylsilyl cyanide. Reaction conditions typically involve controlled temperatures and solvents such as ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while substitution reactions may produce various substituted derivatives of the original compound.
Scientific Research Applications
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit serine/threonine-protein kinases, which are involved in cell cycle regulation and DNA repair . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)glycine: This compound has a similar structure but contains a glycine moiety instead of a benzamide group.
2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethanol: This compound has an ethanolamine moiety instead of a benzamide group.
Uniqueness
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-methylbenzamide is unique due to its specific substitution pattern and the presence of a benzamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H19N3O2 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)-4-methylbenzamide |
InChI |
InChI=1S/C26H19N3O2/c1-17-12-14-20(15-13-17)25(30)29-24-22-21(18-8-4-2-5-9-18)23(19-10-6-3-7-11-19)31-26(22)28-16-27-24/h2-16H,1H3,(H,27,28,29,30) |
InChI Key |
XOTKZUPITMBPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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